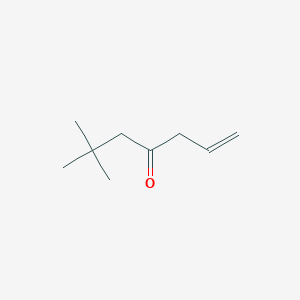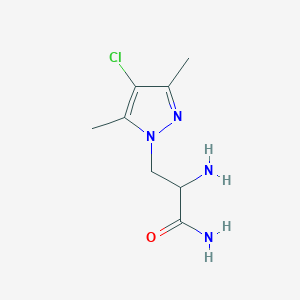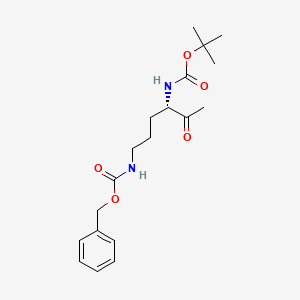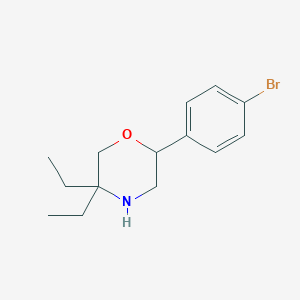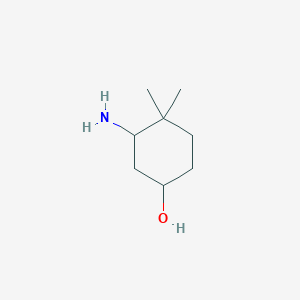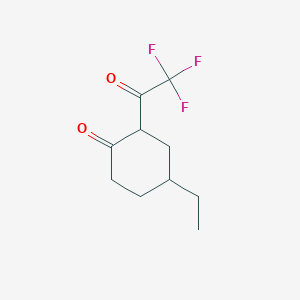
4-Ethyl-2-(trifluoroacetyl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2-(trifluoroacetyl)cyclohexan-1-one is a chemical compound with the molecular formula C₁₀H₁₃F₃O₂ and a molecular weight of 222.20 g/mol . This compound is characterized by the presence of an ethyl group, a trifluoroacetyl group, and a cyclohexanone ring. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(trifluoroacetyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with ethyl and trifluoroacetyl groups under controlled conditions. The specific synthetic route and reaction conditions can vary, but common methods include:
Aldol Condensation: This involves the reaction of cyclohexanone with an aldehyde or ketone in the presence of a base such as sodium hydroxide (NaOH) to form the desired product.
Friedel-Crafts Acylation: This method involves the acylation of cyclohexanone with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as this compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-2-(trifluoroacetyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2-(trifluoroacetyl)cyclohexan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Ethyl-2-(trifluoroacetyl)cyclohexan-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The trifluoroacetyl group may play a role in enhancing the compound’s reactivity and binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A widely used building block in organic synthesis.
2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)-cyclohexan-1-one: A related compound with similar structural features.
Uniqueness
4-Ethyl-2-(trifluoroacetyl)cyclohexan-1-one is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and reactivity compared to other cyclohexanone derivatives. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C10H13F3O2 |
|---|---|
Molekulargewicht |
222.20 g/mol |
IUPAC-Name |
4-ethyl-2-(2,2,2-trifluoroacetyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H13F3O2/c1-2-6-3-4-8(14)7(5-6)9(15)10(11,12)13/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
JJUXXKFCGSMRRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(=O)C(C1)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13078378.png)


![4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13078381.png)

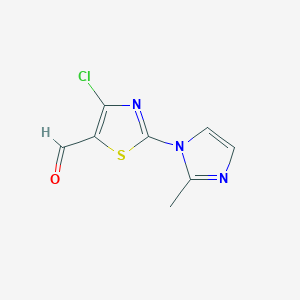

![4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile](/img/structure/B13078387.png)
![Methyl({[4-(1H-pyrrol-1-yl)phenyl]methyl})amine](/img/structure/B13078390.png)
